molecular formula C52H92O8 B12683565 4,4'-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate CAS No. 94247-47-9

4,4'-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate

Katalognummer: B12683565
CAS-Nummer: 94247-47-9
Molekulargewicht: 845.3 g/mol
InChI-Schlüssel: XANYPLGKZCGDPD-BNRZXNFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate is a heterocyclic organic compound with the molecular formula C52H92O8 and a molecular weight of 845.28208 g/mol . This compound is known for its complex structure, which includes a cyclohexane ring and a long aliphatic chain, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate typically involves the reaction of cyclohexane derivatives with succinic anhydride and long-chain alkenes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, including the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to ensure high purity and yield. The exact methods can vary depending on the desired application and scale of production .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials.

Wirkmechanismus

The mechanism of action of 4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate stands out due to its unique combination of a cyclohexane ring and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

94247-47-9

Molekularformel

C52H92O8

Molekulargewicht

845.3 g/mol

IUPAC-Name

4-[(E)-19-[4-[(E)-19-(3-carboxypropanoyloxy)nonadec-17-enyl]cyclohexyl]nonadec-2-enoxy]-4-oxobutanoic acid

InChI

InChI=1S/C52H92O8/c53-49(54)41-43-51(57)59-45-33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-47-37-39-48(40-38-47)36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34-46-60-52(58)44-42-50(55)56/h29-30,33-34,47-48H,1-28,31-32,35-46H2,(H,53,54)(H,55,56)/b33-29+,34-30+

InChI-Schlüssel

XANYPLGKZCGDPD-BNRZXNFUSA-N

Isomerische SMILES

C1C(CCC(C1)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O

Kanonische SMILES

C1CC(CCC1CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.